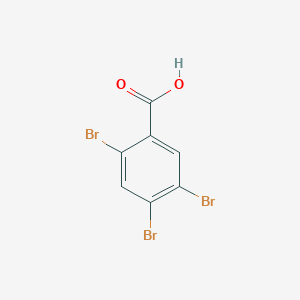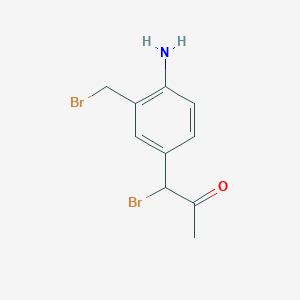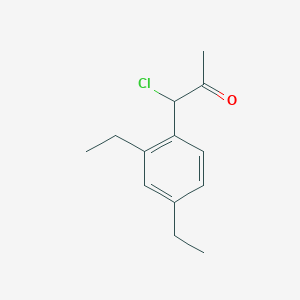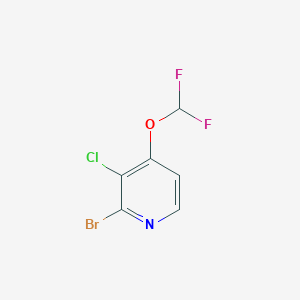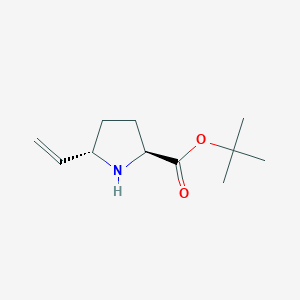
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester group.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or borane for hydroboration are commonly used.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or boronated derivatives.
Applications De Recherche Scientifique
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate: shares similarities with other tert-butyl esters and pyrrolidine derivatives.
Tert-butanesulfinamide: Another compound with a tert-butyl group, used in the synthesis of N-heterocycles.
Uniqueness
- The presence of both the tert-butyl ester and vinyl groups in this compound makes it unique, offering distinct reactivity and potential applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
tert-butyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-5-8-6-7-9(12-8)10(13)14-11(2,3)4/h5,8-9,12H,1,6-7H2,2-4H3/t8-,9+/m1/s1 |
Clé InChI |
ZVKIAQSXZRBUHF-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)C=C |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


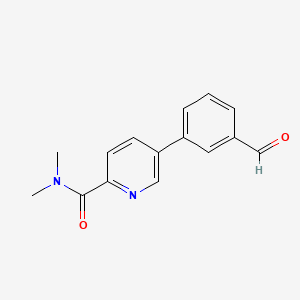
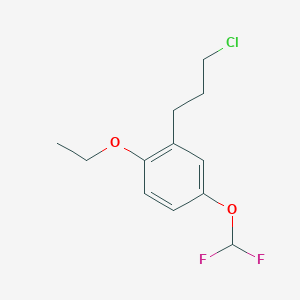
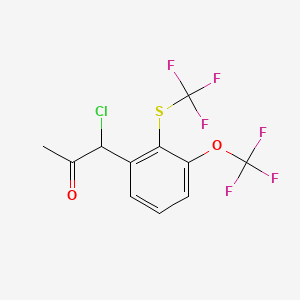
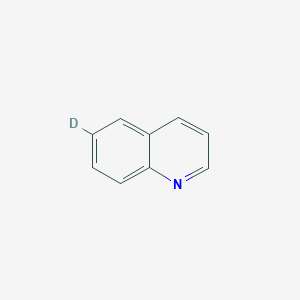
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
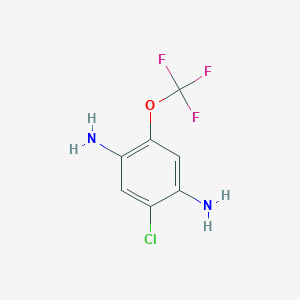

![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
